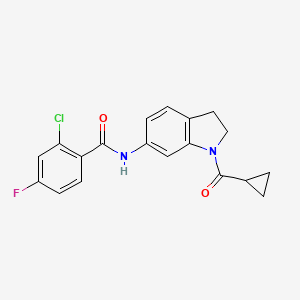

2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O2/c20-16-9-13(21)4-6-15(16)18(24)22-14-5-3-11-7-8-23(17(11)10-14)19(25)12-1-2-12/h3-6,9-10,12H,1-2,7-8H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGDXPZNJVEQEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClF NO, with a molecular weight of approximately 265.68 g/mol. The compound features a chloro group, a fluorobenzamide moiety, and an indole derivative, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of similar chloroacetamide derivatives, revealing that compounds with halogenated phenyl rings exhibit significant activity against various bacterial strains. While specific data on this compound is limited, its structural similarities suggest it may possess comparable antimicrobial properties. For instance, chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Antitumor Activity

Indole derivatives are well-known for their antitumor activities. Studies have indicated that compounds with indole structures can inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The presence of the cyclopropanecarbonyl group in this compound may enhance its interaction with cellular targets involved in tumor growth .

Analgesic and Anti-inflammatory Effects

Indole-based compounds have also been reported to exhibit analgesic and anti-inflammatory properties. Research indicates that these compounds can modulate pain pathways and inflammatory responses through inhibition of cyclooxygenase enzymes (COX), which are key mediators in pain and inflammation .

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in pain perception and inflammation.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as COX and lipoxygenase (LOX), which play significant roles in inflammatory processes.

- Cell Membrane Permeability : The lipophilic nature of the compound may facilitate its passage through cellular membranes, enhancing its bioavailability and efficacy .

Case Studies

Although direct case studies specifically involving this compound are scarce, related indole derivatives have been documented in various studies:

Comparison with Similar Compounds

Cyprofuram

- Structure : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide .

- Key Differences : Cyprofuram shares the cyclopropanecarboxamide group but lacks the dihydroindole and fluorobenzamide core. Its furanyl and chlorophenyl groups confer fungicidal activity, whereas the target compound’s indole moiety may enhance metabolic stability .

- Application : Fungicide.

S-Metolachlor

- Structure : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide .

- Key Differences : S-Metolachlor is a chloroacetamide herbicide with a flexible methoxy-alkyl chain, contrasting with the rigid benzamide core of the target compound. The acetamide group in S-metolachlor facilitates soil mobility, whereas the benzamide structure may improve target specificity .

- Application : Herbicide.

Flutolanil

- Structure : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide .

- Key Differences : Flutolanil’s trifluoromethyl group and isopropoxy substituent differ from the target compound’s chloro-fluoro and cyclopropane groups. Both compounds retain the benzamide backbone, but fluorination in flutolanil enhances lipophilicity and systemic distribution .

- Application : Fungicide.

Halogenation Patterns and Bioactivity

2-[(2-Chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide

- Structure : Features chloro, iodo, and difluoro substituents on a benzamide scaffold .

- Key Differences : The iodine atom in this experimental compound increases steric bulk and polarizability compared to the target compound’s 4-fluoro substituent. Such halogenation patterns are critical for optimizing binding affinity in kinase inhibitors .

Research Findings and Mechanistic Insights

Metabolic and Environmental Stability

- Structurally related herbicides like S-metolachlor undergo hydroxylation and demethylation to form transformation products (TPs) such as 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide . The target compound’s dihydroindole and cyclopropane groups may reduce metabolic degradation by sterically hindering cytochrome P450 enzymes .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Impact of Halogen Substituents

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide, and how can reaction conditions be optimized?

Methodological Answer:

A multi-step synthesis is typically employed, starting with the functionalization of the indole core. For example:

Indole Substitution : Introduce the cyclopropanecarbonyl group at the 1-position of 2,3-dihydro-1H-indole via acylation using cyclopropanecarbonyl chloride under anhydrous conditions (e.g., DCM, 0°C to RT, 12–24 hours) .

Benzamide Coupling : React the substituted indole intermediate with 2-chloro-4-fluorobenzoic acid using coupling agents like HATU or EDCI in the presence of DIPEA (2–4 hours, RT) .

Optimization Tips :

- Monitor reaction progress via HPLC or LC-MS to minimize side products (e.g., over-acylation).

- Adjust stoichiometry (1:1.2 ratio of indole to benzoyl chloride) and solvent polarity (e.g., THF vs. DMF) to enhance yield .

Basic: How can researchers validate the structural integrity of this compound, particularly its stereochemistry and functional group arrangement?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : Use - and -NMR to confirm the presence of the cyclopropane carbonyl (δ ~2.0–2.5 ppm for cyclopropane protons) and fluorobenzamide groups (δ ~160 ppm for carbonyl in ) .

- X-ray Diffraction : Resolve crystal structures to confirm stereochemistry, as seen in analogous benzamide derivatives (e.g., monoclinic Cc space group, unit cell parameters: ) .

- Mass Spectrometry : Confirm molecular weight (e.g., HRMS expected for : ~366.08 g/mol) .

Advanced: What structure-activity relationship (SAR) strategies are recommended to enhance this compound’s biological activity (e.g., kinase inhibition)?

Methodological Answer:

Focus on systematic substitution:

- Indole Core Modifications : Replace the cyclopropanecarbonyl group with bulkier acyl groups (e.g., tert-butyl) to study steric effects on target binding .

- Benzamide Substituents : Test electron-withdrawing groups (e.g., nitro) at the 4-fluorobenzamide position to modulate electronic properties and binding affinity .

- Computational Docking : Use molecular dynamics simulations to predict interactions with kinase domains (e.g., ATP-binding pockets) and prioritize synthetic targets .

Advanced: How can researchers identify and validate potential biological targets (e.g., receptors or enzymes) for this compound?

Methodological Answer:

Employ a combination of in vitro and in silico approaches:

Target Profiling : Screen against kinase panels or GPCR libraries (e.g., serotonin receptors 5-HT or 5-HT, implicated in similar benzamide derivatives) .

SPR/BLI Assays : Quantify binding kinetics (e.g., ) using surface plasmon resonance or bio-layer interferometry .

CRISPR Knockout Models : Validate target relevance by observing activity loss in cell lines with silenced candidate genes .

Advanced: What strategies mitigate instability of the cyclopropane moiety under physiological conditions?

Methodological Answer:

- Prodrug Design : Mask the cyclopropane carbonyl as an ester or amide to enhance metabolic stability .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to reduce hydrolysis in aqueous media .

- Accelerated Stability Testing : Monitor degradation products (e.g., ring-opened derivatives) under stress conditions (pH 2–9, 40°C) via LC-MS .

Advanced: How should contradictory data in biological assays (e.g., conflicting IC50_{50}50 values) be resolved?

Methodological Answer:

Follow a systematic validation protocol:

Assay Replication : Repeat experiments in triplicate across independent labs to rule out technical variability .

Orthogonal Assays : Confirm activity using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .

Data Normalization : Control for batch effects (e.g., cell passage number, reagent lot) using internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.